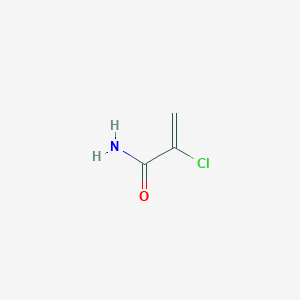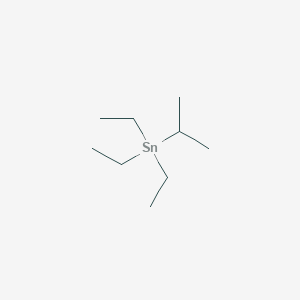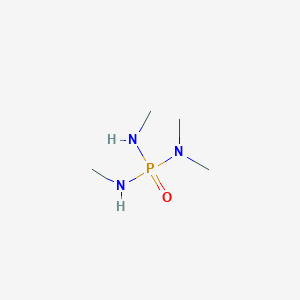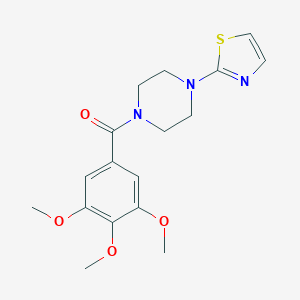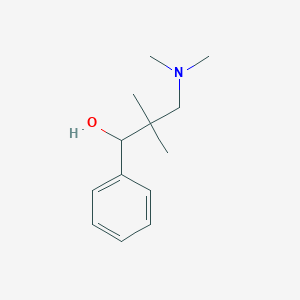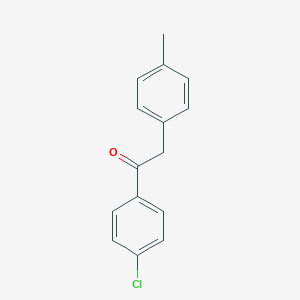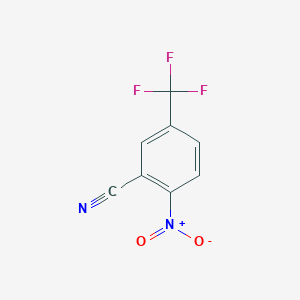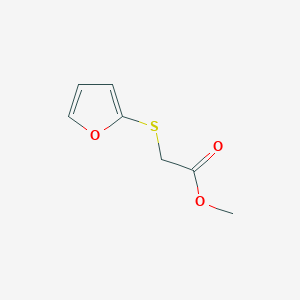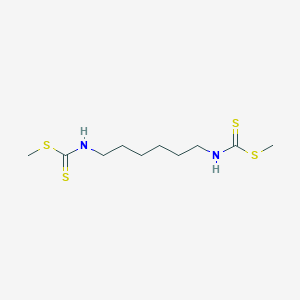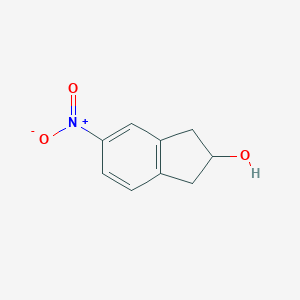
3,4-Epoxy-2-hexanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Epoxy-2-hexanone is a chemical compound that has been widely used in scientific research due to its unique properties and potential applications. This compound is a highly reactive epoxide that can be synthesized through various methods and has been shown to have a range of biochemical and physiological effects. In
作用機序
The mechanism of action of 3,4-Epoxy-2-hexanone involves the formation of covalent bonds with nucleophilic amino acid residues in proteins and DNA. This results in the modification of these biomolecules and can lead to a range of biochemical and physiological effects. For example, the modification of enzymes can lead to their inhibition, while the modification of DNA can lead to mutations and other genetic changes.
生化学的および生理学的効果
The biochemical and physiological effects of 3,4-Epoxy-2-hexanone are wide-ranging and depend on the specific biomolecules that are modified. Some of the most common effects include enzyme inhibition, protein modification, DNA damage, and cytotoxicity. These effects have been studied in various systems, including cell cultures and animal models, and have provided important insights into the mechanisms of action of this compound.
実験室実験の利点と制限
One of the main advantages of using 3,4-Epoxy-2-hexanone in lab experiments is its high reactivity, which allows for the modification of biomolecules in a controlled and specific manner. Additionally, this compound is relatively easy to synthesize and can be obtained in high purity. However, there are also some limitations to using 3,4-Epoxy-2-hexanone in lab experiments. For example, its high reactivity can also make it difficult to handle and store, and its cytotoxicity can limit its use in certain systems.
将来の方向性
There are many potential future directions for the study of 3,4-Epoxy-2-hexanone. One area of interest is the development of new methods for synthesizing this compound, which could lead to improved purity and yield. Additionally, the study of the specific biomolecules that are modified by 3,4-Epoxy-2-hexanone could provide important insights into the mechanisms of action of this compound and its potential applications in various fields, including medicine and biotechnology. Finally, the development of new analogs of 3,4-Epoxy-2-hexanone could lead to the discovery of compounds with even greater reactivity and specificity.
合成法
There are several methods that can be used to synthesize 3,4-Epoxy-2-hexanone. One of the most common methods involves the reaction of 3-chloro-2-hexanone with a strong base such as sodium hydride or potassium hydroxide. This reaction produces 3,4-Epoxy-2-hexanone as a colorless liquid with a boiling point of 115-116°C.
科学的研究の応用
3,4-Epoxy-2-hexanone has been widely used in scientific research due to its unique properties and potential applications. This compound has been shown to have a range of biochemical and physiological effects and has been used in various experiments to study these effects. Some of the most common applications of 3,4-Epoxy-2-hexanone in scientific research include the study of enzyme inhibition, protein modification, and DNA damage.
特性
CAS番号 |
17257-81-7 |
|---|---|
製品名 |
3,4-Epoxy-2-hexanone |
分子式 |
C6H10O2 |
分子量 |
114.14 g/mol |
IUPAC名 |
1-(3-ethyloxiran-2-yl)ethanone |
InChI |
InChI=1S/C6H10O2/c1-3-5-6(8-5)4(2)7/h5-6H,3H2,1-2H3 |
InChIキー |
MXXCXQDATRPYND-UHFFFAOYSA-N |
SMILES |
CCC1C(O1)C(=O)C |
正規SMILES |
CCC1C(O1)C(=O)C |
同義語 |
3,4-Epoxy-2-hexanone |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



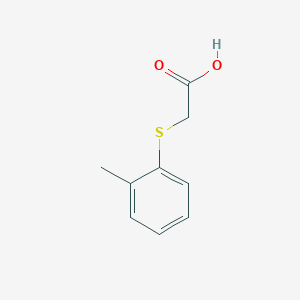
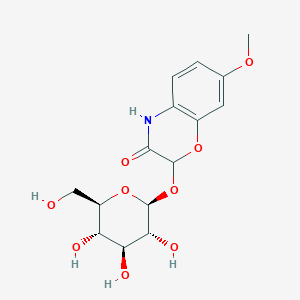
![N-[(benzyloxy)carbonyl]glycylalaninamide](/img/structure/B95449.png)
